molecular formula C13H17NO2 B185093 4-(4-Isopropoxyphenyl)pyrrolidin-2-one CAS No. 184828-11-3

4-(4-Isopropoxyphenyl)pyrrolidin-2-one

Cat. No.: B185093
CAS No.: 184828-11-3
M. Wt: 219.28 g/mol
InChI Key: IQRQFDBETFFVOE-UHFFFAOYSA-N
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Description

4-(4-Isopropoxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a pyrrolidinone ring substituted with a 4-isopropoxyphenyl group, making it a unique scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxyphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve selective synthesis .

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their biological activity. The stereochemistry of the molecule plays a crucial role in its binding mode and overall biological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Isopropoxyphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxyphenyl group enhances its potential as a scaffold for drug development and other applications .

Properties

IUPAC Name

4-(4-propan-2-yloxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)16-12-5-3-10(4-6-12)11-7-13(15)14-8-11/h3-6,9,11H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRQFDBETFFVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389380
Record name 4-{4-[(Propan-2-yl)oxy]phenyl}pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184828-11-3
Record name 4-{4-[(Propan-2-yl)oxy]phenyl}pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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